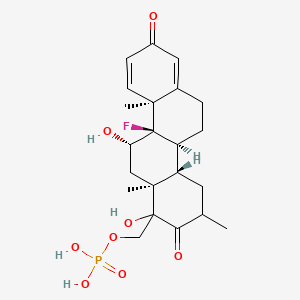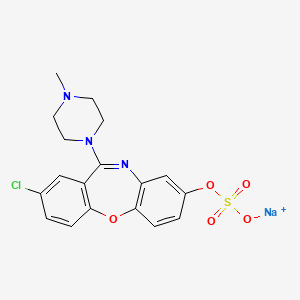
8-Hydroxy-loxapine-sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-loxapine-sulfate Sodium Salt is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent. It is primarily used in research settings and has a molecular formula of C18H17ClN3O5SNa and a molecular weight of 445.85
Métodos De Preparación
The preparation of 8-Hydroxy-loxapine-sulfate Sodium Salt involves several synthetic routes and reaction conditions. While specific industrial production methods are not widely documented, the synthesis typically involves the hydroxylation of Loxapine followed by sulfonation and subsequent conversion to the sodium salt form . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product’s purity and yield.
Análisis De Reacciones Químicas
8-Hydroxy-loxapine-sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Hydroxy-loxapine-sulfate Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference material and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and studies involving neurotransmitter pathways.
Medicine: Research on its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is used in the development of new chemical processes and materials
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-loxapine-sulfate Sodium Salt involves its interaction with dopamine and serotonin receptors. As a metabolite of Loxapine, it acts as a dopamine antagonist and a serotonin 5-HT2 blocker. These interactions lead to cortical inhibition, resulting in tranquilization and suppression of aggression . The exact molecular targets and pathways involved include the dopamine D2 receptor and the serotonin 5-HT2A receptor .
Comparación Con Compuestos Similares
8-Hydroxy-loxapine-sulfate Sodium Salt can be compared with other similar compounds, such as:
Loxapine: The parent compound, used as an antipsychotic agent.
Amoxapine: A tricyclic antidepressant and a metabolite of Loxapine.
Clozapine: Another dibenzoxazepine antipsychotic, structurally similar to Loxapine.
The uniqueness of this compound lies in its specific hydroxylation and sulfonation, which confer distinct chemical and pharmacological properties .
Propiedades
Fórmula molecular |
C18H17ClN3NaO5S |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
sodium;[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl] sulfate |
InChI |
InChI=1S/C18H18ClN3O5S.Na/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)26-17-5-3-13(11-15(17)20-18)27-28(23,24)25;/h2-5,10-11H,6-9H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
ZKNDQKHCBPIIIO-UHFFFAOYSA-M |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


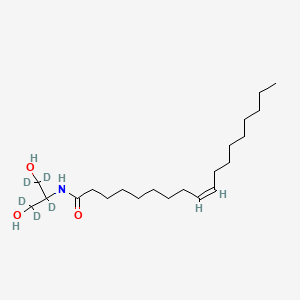
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)

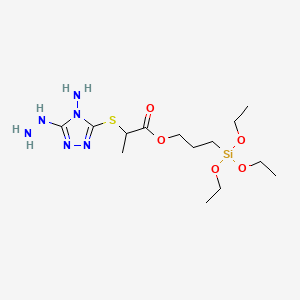
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)

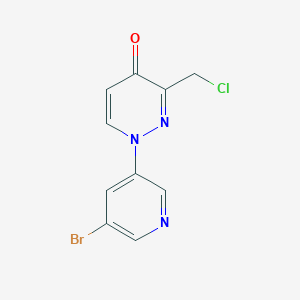
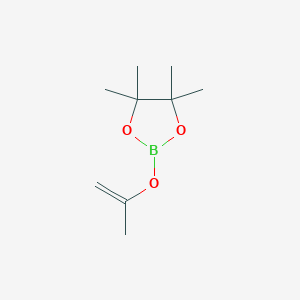
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
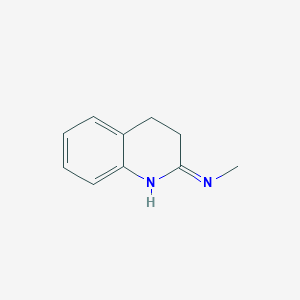
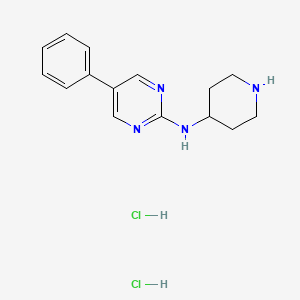
![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)
